6-Mercaptopurine sodium salt

Solubility Enhancement Salt Formation Parenteral Formulation

6-Mercaptopurine sodium salt is the monosodium salt form of 6-mercaptopurine (6-MP), a thiopurine antimetabolite that acts as a purine analog, inhibiting de novo purine synthesis and incorporating into DNA and RNA. The free base form of 6-MP is known to be practically insoluble in water (approximately 0.124 mg/mL at 25°C), while its sodium salt form demonstrates markedly enhanced aqueous solubility, enabling intravenous and other parenteral administration routes.

Molecular Formula C5H4N4NaS+
Molecular Weight 175.17 g/mol
CAS No. 1194-62-3
Cat. No. B12713712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptopurine sodium salt
CAS1194-62-3
Molecular FormulaC5H4N4NaS+
Molecular Weight175.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)N=CN2.[Na+]
InChIInChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1
InChIKeyCVTDRIGVRPDWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Mercaptopurine Sodium Salt (CAS 1194-62-3): Water-Soluble Thiopurine Antimetabolite for Injectable Research and Formulation Development


6-Mercaptopurine sodium salt is the monosodium salt form of 6-mercaptopurine (6-MP), a thiopurine antimetabolite that acts as a purine analog, inhibiting de novo purine synthesis and incorporating into DNA and RNA [1]. The free base form of 6-MP is known to be practically insoluble in water (approximately 0.124 mg/mL at 25°C), while its sodium salt form demonstrates markedly enhanced aqueous solubility, enabling intravenous and other parenteral administration routes . Clinically, 6-MP is indicated as part of combination maintenance therapy for acute lymphoblastic leukemia (ALL) [2]. The sodium salt form specifically addresses the aqueous solubility limitation of the free base, making it a critical input for research requiring aqueous formulations and for the development of injectable pharmaceutical preparations [3].

Why 6-Mercaptopurine Sodium Salt Cannot Be Replaced by the Free Base, Prodrug, or Other Thiopurines in Aqueous Research and Injectable Applications


Despite sharing the same active moiety, 6-mercaptopurine sodium salt, 6-MP free base, azathioprine (a prodrug), and 6-thioguanine exhibit critical differences that preclude simple interchangeability. The free base's negligible aqueous solubility (<1 mg/mL) severely limits its utility in aqueous in vitro assays and prohibits intravenous formulation . Azathioprine, while orally bioavailable, demonstrates distinct photochemical properties—specifically quenched triplet-state formation—that alter its phototoxicity profile compared to 6-MP [1]. 6-Thioguanine, though producing higher intracellular cytotoxic metabolites than 6-MP, carries a dose-limiting risk of hepatic veno-occlusive disease that has restricted its prolonged use in maintenance therapy [2]. Clinically, even different oral formulations of 6-MP (tablet versus liquid suspension) have demonstrated a 26% difference in systemic exposure (AUC), underscoring that formulation-specific selection is critical for both research and clinical outcomes [3]. These differences establish quantifiable thresholds for procurement specificity.

6-Mercaptopurine Sodium Salt Differentiation Evidence: Quantitative Head-to-Head Data Against Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Base — Enabling Aqueous Formulations and Intravenous Delivery

The free base form of 6-mercaptopurine (CAS 50-44-2) exhibits extremely low aqueous solubility of 124 mg/L (0.124 mg/mL) at 25°C, which is well below the threshold for practical aqueous dissolution . The monohydrate form (CAS 6112-76-1) is listed as 'Insoluble' in water by vendors . In contrast, the sodium salt form enables aqueous solubility sufficient for intravenous administration, with clinical formulations achieving concentrations of 4–5 mg/kg body weight dissolved in physiological saline [1]. While a precise mg/mL value for the simple sodium salt is not uniformly reported in primary literature, the salt formation strategy is documented in patent literature as providing 'enhanced solubility in aqueous acid as compared to the standard formulation,' explicitly including sodium salt forms [2]. This represents at minimum a >200-fold solubility improvement based on the free base water solubility baseline.

Solubility Enhancement Salt Formation Parenteral Formulation Antimetabolite

Bioavailability: Intravenous Route via Sodium Salt vs. Variable Oral Absorption of Free Base

Oral 6-mercaptopurine free base exhibits incomplete and highly variable bioavailability of only 5–37%, primarily due to extensive first-pass hepatic metabolism by xanthine oxidase [1]. This variability is a well-documented clinical challenge, with absorption further reduced when taken with food [1]. In contrast, the sodium salt form, by enabling intravenous administration, achieves 100% bioavailability by definition, completely bypassing first-pass metabolism and gastrointestinal absorption variability [2]. While the sodium salt itself is a prodrug that releases 6-MP in vivo, the intravenous route ensures reproducible systemic exposure—a critical requirement for both preclinical pharmacology studies and clinical protocols where dose-exposure relationships must be tightly controlled [3].

Bioavailability Intravenous Administration First-Pass Metabolism Pharmacokinetics

Photochemical Safety Profile: 6-Mercaptopurine vs. Azathioprine — Differential Triplet Yield and Singlet Oxygen Generation

Upon UVA excitation, 6-mercaptopurine exhibits nearly 100% triplet yield and generates up to 30% singlet oxygen, making it a potent UVA photosensitizer [1]. This photochemical property is directly linked to the elevated incidence of sunlight-induced skin cancer observed in patients on long-term thiopurine therapy [1]. In sharp contrast, azathioprine—the imidazolyl prodrug of 6-MP—exhibits drastically reduced triplet yields of only 15% to 3% (pH-dependent) and generates <1% singlet oxygen under identical UVA excitation conditions [1]. The intramolecular charge transfer in azathioprine quenches intersystem crossing to the reactive triplet state, representing an intrinsic molecular design strategy that eliminates the photocytotoxic side effects present in 6-MP [1]. This photochemical distinction is a property of the 6-MP chromophore and applies to all salt forms, including the sodium salt.

Phototoxicity UVA Photosensitization Triplet State Singlet Oxygen Prodrug Design

Clinical Efficacy in Childhood ALL: 6-Mercaptopurine vs. 6-Thioguanine — Differential Event-Free Survival and Toxicity Profiles

In the Children's Oncology Group CCG-1952 trial, 2,027 pediatric patients with standard-risk ALL were randomized to receive either oral 6-mercaptopurine (MP, n=1,010) or oral 6-thioguanine (TG, n=1,017) as part of maintenance therapy [1]. The 7-year event-free survival (EFS) was 79.0% (±2.1%) for MP compared to 84.1% (±1.8%) for TG (P=0.004, log rank), indicating a statistically significant 5.1 percentage-point advantage for TG [1]. However, overall survival did not differ significantly: 91.2% (±1.5%) for MP versus 91.9% (±1.4%) for TG (P=0.6) [1]. Critically, 257 patients (25%) on TG developed hepatic veno-occlusive disease (VOD) or disproportionate thrombocytopenia and required switching to MP, demonstrating that TG's efficacy advantage was offset by dose-limiting toxicity that precludes its protracted use [1]. In a separate pharmacokinetic study (COALL-92), TG produced approximately 7-fold higher median intracellular thioguanine nucleotide (TGN) concentrations than MP, despite a median TG dose that was only ~70% of the MP dose [2]. This evidence confirms that MP and TG are not interchangeable based on overall risk-benefit profiles, and that MP remains the standard maintenance agent due to its more favorable long-term safety profile [1][2].

Acute Lymphoblastic Leukemia Event-Free Survival Thiopurine Comparison Veno-Occlusive Disease Maintenance Therapy

Procurement-Relevant Application Scenarios for 6-Mercaptopurine Sodium Salt Based on Quantitative Differentiation Evidence


Aqueous In Vitro Pharmacology: Overcoming the Free Base Solubility Barrier

When designing cell-based or biochemical assays requiring aqueous drug solutions, the free base form of 6-MP is unsuitable due to its negligible water solubility (0.124 mg/mL) . The sodium salt form enables aqueous dissolution at concentrations compatible with pharmacological testing, avoiding the confounding effects of organic co-solvents such as DMSO on cellular physiology. This is the primary procurement rationale for academic and industrial screening laboratories conducting thiopurine mechanism-of-action studies.

Parenteral Formulation Development and Preclinical Pharmacokinetic Studies

For researchers developing intravenous or injectable formulations, the sodium salt is the only suitable 6-MP input material. The free base's 5–37% oral bioavailability, with high inter-individual variability due to first-pass metabolism, precludes its use in studies where controlled systemic exposure is required [1]. The sodium salt enables 100% bioavailability via intravenous administration, providing reproducible dose-exposure relationships essential for preclinical toxicology, PK/PD modeling, and translational pharmacology [2].

Phototoxicity and DNA Damage Mechanism Research Requiring Native Thiopurine Chromophore

Studies investigating UVA-induced phototoxicity, DNA photo-damage, and singlet oxygen-mediated cellular effects of thiopurines require the native 6-MP chromophore. Unlike azathioprine, where intramolecular charge transfer quenches >85% of triplet-state formation and reduces singlet oxygen generation to <1%, 6-MP sodium salt retains the near-100% triplet yield and up to 30% singlet oxygen generation that underpin its photosensitizing activity [3]. Procurement of the sodium salt is warranted when the photochemical properties of unmodified 6-MP are mechanistically required.

Reference Standard for Thiopurine Bioanalytical Method Development

In bioanalytical laboratories developing LC-MS/MS or HPLC methods for therapeutic drug monitoring of 6-MP and its metabolites (6-thioguanine nucleotides, methylated thioinosine nucleotides), the sodium salt provides a well-characterized, water-soluble reference standard [4]. Its distinct solubility profile and well-defined molecular structure (MW 174.16, anhydrous basis) facilitate accurate standard curve preparation in aqueous diluents, which is more representative of biological matrices than organic-solvent-based standards prepared from the free base [5].

Quote Request

Request a Quote for 6-Mercaptopurine sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.